4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a cyclobutyl group, a diazepane ring, and a benzenesulfonamide moiety
Mechanism of Action
Target of Action
The primary target of the compound “4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide” is the human histamine H3 receptor . This receptor plays a crucial role in the central nervous system by regulating the release of various neurotransmitters.
Mode of Action
The compound acts as an antagonist at the human histamine H3 receptor . It binds to the receptor with high affinity, blocking the action of histamine and other endogenous ligands. This results in changes in neurotransmitter release and neuronal excitability.
Preparation Methods
The synthesis of 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide involves multiple steps, typically starting with the preparation of the cyclobutyl and diazepane intermediates. These intermediates are then coupled with a benzenesulfonamide derivative under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride or alkyl halides.
Scientific Research Applications
This compound has diverse scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific biological pathways.
Industry: It is utilized in the development of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar compounds to 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide include:
Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate: This compound shares the diazepane and cyclobutyl groups but differs in the benzenesulfonamide moiety.
4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-benzaldehyde: Another similar compound with a benzaldehyde group instead of the benzenesulfonamide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-19(2)25(23,24)17-9-7-15(8-10-17)18(22)21-12-4-11-20(13-14-21)16-5-3-6-16/h7-10,16H,3-6,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZALOXRIYOINBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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